Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

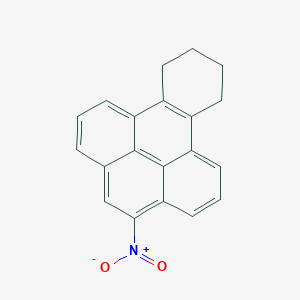

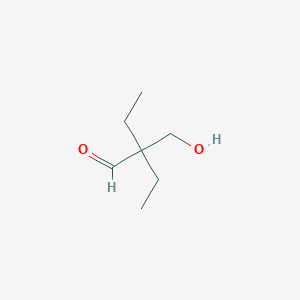

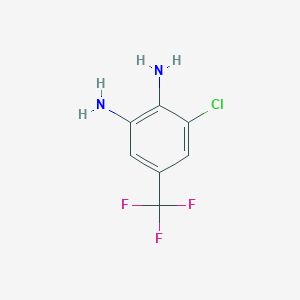

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Metribuzin, is a herbicide widely used in agriculture for weed control. It belongs to the triazinone chemical family and acts as an inhibitor of photosynthesis in plants. Metribuzin has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mecanismo De Acción

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide acts as a photosystem II inhibitor, blocking the electron transport chain in chloroplasts. This leads to the accumulation of reactive oxygen species and the disruption of the photosynthetic apparatus, ultimately leading to plant death. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has a broad spectrum of activity, affecting both dicotyledonous and monocotyledonous plants.

Biochemical and Physiological Effects:

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been shown to affect several physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also induces oxidative stress and alters the expression of genes involved in stress response and defense mechanisms. In addition, Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can affect soil microbial communities and nutrient cycling, potentially leading to long-term effects on soil fertility and ecosystem health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several advantages as a tool for scientific research, including its broad spectrum of activity, well-defined mode of action, and availability as a commercial herbicide. However, its use in laboratory experiments requires careful consideration of its potential effects on non-target organisms and the environment. In addition, the variability of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide efficacy and persistence in different soils and climatic conditions should be taken into account.

Direcciones Futuras

The use of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide in scientific research is likely to continue, as it provides a valuable tool for studying the effects of herbicides on plants and ecosystems. Future research directions could include the development of more efficient and environmentally friendly synthesis methods, the investigation of the molecular and biochemical mechanisms involved in Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide resistance in plants, and the evaluation of its potential as a biocontrol agent for weed management.

Métodos De Síntesis

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be synthesized through a multi-step process, starting from 4,6-dichloropyrimidine and 2-phenol. The reaction involves the substitution of the chloro groups with the phenoxy and thio groups, followed by the addition of the hydrazide moiety. The final product is obtained after purification and isolation steps. The synthesis of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been optimized to increase yield and purity, and several methods have been reported in the literature.

Aplicaciones Científicas De Investigación

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been used as a tool in scientific research to study the effects of herbicides on plants and ecosystems. Its mode of action as a photosynthesis inhibitor has been investigated to understand the molecular and biochemical processes involved in plant growth and development. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been used in field experiments to evaluate its efficacy and impact on non-target organisms.

Propiedades

Número CAS |

137927-77-6 |

|---|---|

Nombre del producto |

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |

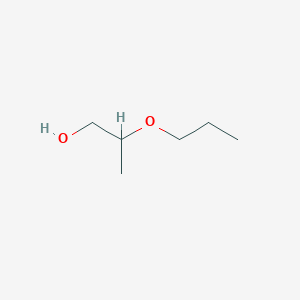

Fórmula molecular |

C15H16N4O2S |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

2-(6-phenoxypyrimidin-4-yl)sulfanyl-N-(propan-2-ylideneamino)acetamide |

InChI |

InChI=1S/C15H16N4O2S/c1-11(2)18-19-13(20)9-22-15-8-14(16-10-17-15)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,19,20) |

Clave InChI |

QTPCYIARPDKHQU-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |

SMILES canónico |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |

Otros números CAS |

137927-77-6 |

Sinónimos |

((6-Phenoxy-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

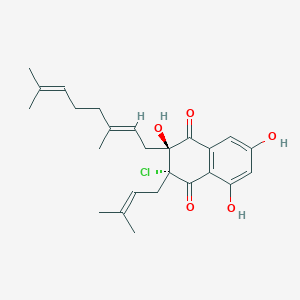

![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)

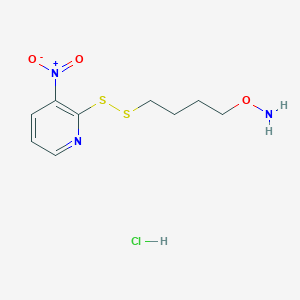

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)